molecular formula C22H33Cl2N3O3 B1662572 8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride CAS No. 21102-95-4

8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride

Cat. No. B1662572
CAS RN: 21102-95-4
M. Wt: 458.4 g/mol
InChI Key: NIBOMXUDFLRHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a piperazine ring, which is a common feature in many pharmaceuticals, including antipsychotics and antidepressants . The methoxyphenyl group could potentially contribute to the lipophilicity of the compound, which might affect its pharmacokinetics.


Molecular Structure Analysis

The compound contains a piperazine ring, a spiro[4.5]decane ring, and a dione group. These functional groups could potentially interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .


Chemical Reactions Analysis

Piperazine rings can undergo a variety of reactions, including acylation, alkylation, and substitution . The reactivity of the compound would also be influenced by the other functional groups present.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the piperazine ring could contribute to its basicity, while the dione group could contribute to its acidity .

Scientific Research Applications

Anticonvulsant Activity

8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride has been evaluated for its anticonvulsant properties. A study by Obniska, Kamiński, and Tatarczyńska (2006) demonstrated that compounds with structural similarities showed significant anticonvulsant activity, suggesting potential applications in this area (Obniska, Kamiński, & Tatarczyńska, 2006).

Solid-State Analysis

In a solid-state analysis, Kozioł, Chilmonczyk, and Cybulski (2006) examined a similar compound, observing its conformational properties. These insights contribute to the understanding of its physical and chemical properties in solid form (Kozioł, Chilmonczyk, & Cybulski, 2006).

Synthesis and Chemical Properties

The compound has been a subject of study in terms of its synthesis and overall yield. Luo et al. (2011) achieved a significant overall yield in its synthesis, highlighting its feasible production for further research applications (Luo, Xia, Qian, Chen, & He, 2011).

Cardiovascular Research

The compound's role in cardiovascular function has been explored, with research by Arévalo-León et al. (2003) investigating its impact on the contraction of rat mesenteric artery and its interaction with adrenoceptors (Arévalo-León, Gallardo-Ortíz, Urquiza‐Marín, & Villalobos-Molina, 2003).

Enantioselective Microbial Reduction

Patel et al. (2005) researched the enantioselective microbial reduction of a structurally related compound, contributing to the understanding of its stereochemical aspects (Patel, Chu, Nanduri, Li, Kotnis, Parker, Liu, & Mueller, 2005).

Hypotensive Effects

The hypotensive effects of the compound, particularly its influence on blood pressure and heart rate, have been a focus in studies like those conducted by Villalobos-Molina et al. (2004), offering insights into its potential therapeutic applications in cardiovascular disorders (Villalobos-Molina, Gil-Flores, Gallardo-Ortíz, López-Guerrero, & Ibarra, 2004).

Safety And Hazards

The safety and hazards of the compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on elucidating the biological activity of the compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3.2ClH/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22;;/h2-3,6-7H,4-5,8-17H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBOMXUDFLRHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175334
Record name 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride

CAS RN

21102-95-4
Record name BMY-7378
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Cyclopentanediacetimide, N-(2-(4-(o-methoxyphenyl)-1-piperazinyl)ethyl)-, dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMY-7378
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC07KV8T5O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
Reactant of Route 3
Reactant of Route 3
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
Reactant of Route 4
Reactant of Route 4
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
Reactant of Route 5
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride
Reactant of Route 6
Reactant of Route 6
8-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-8-azaspiro[4.5]decane-7,9-dione dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.